N-(2-methylphenyl)-N'-(1-naphthyl)urea
Description
N-(2-Methylphenyl)-N'-(1-naphthyl)urea is a diarylurea derivative featuring a urea core (-NH-CO-NH-) bridging two aromatic groups: a 2-methylphenyl (ortho-tolyl) group and a 1-naphthyl (α-naphthyl) substituent. This compound exemplifies the structural versatility of urea derivatives, where modifications to the aromatic substituents significantly influence physicochemical properties and applications.
Properties
CAS No. |
13256-80-9 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c1-13-7-2-5-11-16(13)19-18(21)20-17-12-6-9-14-8-3-4-10-15(14)17/h2-12H,1H3,(H2,19,20,21) |
InChI Key |
XVNVNRUGPYHNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of 2-methylphenyl isocyanate with 1-naphthylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-(2-methylphenyl)-N’-(1-naphthyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N’-(1-naphthyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Features:
- Aromatic Substituents : The 2-methylphenyl group introduces steric hindrance due to the ortho-methyl group, while the 1-naphthyl group contributes extended π-conjugation and hydrophobicity.
- Urea Core : The polar urea moiety enables hydrogen bonding, affecting solubility and molecular interactions.
Structural and Functional Analogues
The following table summarizes critical data for structurally related urea derivatives, highlighting variations in substituents and properties:
Comparative Analysis
Substituent Effects on Physicochemical Properties
- The 1-naphthyl group enhances hydrophobicity compared to smaller aryl groups (e.g., phenyl or tolyl), as seen in N-(1-naphthyl)ethylenediamine derivatives .
Melting Points :
Functional Group Modifications
Thiourea vs. Urea :
- Replacing the urea oxygen with sulfur (e.g., 1-(1-naphthyl)-2-thiourea) increases molecular weight and alters hydrogen-bonding capacity, as thioureas are weaker hydrogen bond acceptors . This substitution is critical in pesticides like ANTU, where bioavailability and toxicity depend on the thiourea moiety .
Heterocyclic Substituents :
- Derivatives with pyridyl groups (e.g., N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea) exhibit higher molecular weights (329.70 g/mol) and enhanced electronic effects due to electron-withdrawing Cl and CF₃ groups, which may improve stability in agrochemical applications .
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